REACTION_CXSMILES
|
C([N:8]1[CH2:12][C:11](=[O:13])[NH:10][CH:9]1[CH2:14][CH2:15][C:16]([O:18]CC)=O)C1C=CC=CC=1.C([O-])=O.[NH4+].N>[Pd].O.CO>[O:13]=[C:11]1[CH2:12][N:8]2[C:16](=[O:18])[CH2:15][CH2:14][CH:9]2[NH:10]1 |f:1.2|
|
Name
|
ethyl 3-benzyl-5-oxo-2-imidazolidinepropanoate
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(NC(C1)=O)CCC(=O)OCC
|
Name
|
|
Quantity
|
52.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
580 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
145 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred in the presence of ion exchange resins Amberlite IR 120 H (200 ml) and Amberlite IRA 68 (200 ml) for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed under nitrogen for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained between 40 and 50° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water (700 ml)
|
Type
|
FILTRATION
|
Details
|
The resins were filtered off
|
Type
|
WASH
|
Details
|
washed with water (600 ml)
|
Type
|
CUSTOM
|
Details
|
The clear solution was evaporated under vacuum at 60° C.
|
Type
|
CUSTOM
|
Details
|
to afford an oil which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried by azeotropic distillation with ethanol
|
Type
|
CUSTOM
|
Details
|
The resulting residue was triturated with acetone (75 ml)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2N(C1)C(CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.7 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([N:8]1[CH2:12][C:11](=[O:13])[NH:10][CH:9]1[CH2:14][CH2:15][C:16]([O:18]CC)=O)C1C=CC=CC=1.C([O-])=O.[NH4+].N>[Pd].O.CO>[O:13]=[C:11]1[CH2:12][N:8]2[C:16](=[O:18])[CH2:15][CH2:14][CH:9]2[NH:10]1 |f:1.2|
|
Name
|
ethyl 3-benzyl-5-oxo-2-imidazolidinepropanoate
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(NC(C1)=O)CCC(=O)OCC
|
Name
|
|
Quantity
|
52.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
580 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
145 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred in the presence of ion exchange resins Amberlite IR 120 H (200 ml) and Amberlite IRA 68 (200 ml) for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed under nitrogen for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained between 40 and 50° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water (700 ml)
|
Type
|
FILTRATION
|
Details
|
The resins were filtered off
|
Type
|
WASH
|
Details
|
washed with water (600 ml)
|
Type
|
CUSTOM
|
Details
|
The clear solution was evaporated under vacuum at 60° C.
|
Type
|
CUSTOM
|
Details
|
to afford an oil which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried by azeotropic distillation with ethanol
|
Type
|
CUSTOM
|
Details
|
The resulting residue was triturated with acetone (75 ml)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2N(C1)C(CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.7 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |